methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate
Description
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate is a heterocyclic compound featuring a pyridazinone core substituted with two chlorine atoms at positions 4 and 5, linked to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-4-2-3-5-9(7)16-11(17)10(14)8(13)6-15-16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPKRNFGIKDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203987 | |
| Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-04-8 | |
| Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901203987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Pyridazine Ring
The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. For example, reacting hydrazine with a suitable 1,4-dicarbonyl compound can yield the pyridazine core.
Step 3: Attachment of the Benzoate Group
The benzoate moiety can be attached via an esterification reaction between the pyridazine derivative and methyl benzoate or benzoic acid. This step often requires a catalyst, such as a strong acid or a base, to facilitate the reaction.
Optimization Strategies
To optimize the synthesis, several strategies can be employed:
- Continuous Flow Reactors : These can provide better control over reaction conditions, such as temperature and pressure, which can enhance yield and purity.
- Catalyst Selection : Choosing the right catalyst can significantly improve reaction efficiency and selectivity.
- Solvent Selection : The choice of solvent can affect reaction rates and product solubility.
Data and Research Findings
While specific data on the preparation of methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate is limited, general trends in pyridazine chemistry suggest that careful control of reaction conditions is crucial for achieving high yields and purity.
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Pyridazine Formation | Hydrazine, 1,4-Dicarbonyl Compound | Reflux, Solvent (e.g., ethanol) | 60-80% |
| Chlorination | Chlorine Gas or N-Chlorosuccinimide | Room Temperature, Solvent (e.g., dichloromethane) | 70-90% |
| Esterification | Methyl Benzoate or Benzoic Acid, Catalyst (e.g., HCl or NaOH) | Reflux, Solvent (e.g., toluene) | 80-95% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridazinone ring can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF) at elevated temperatures.
Ester hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridazinones with various functional groups.
Ester hydrolysis: 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate has been investigated for its role as a potential inhibitor of receptor tyrosine kinases (RTKs), particularly the MET proto-oncogene family. These kinases are implicated in various cancers, making them critical targets for therapeutic intervention. Research indicates that compounds similar to this methyl benzoate derivative exhibit significant anticancer activity by inhibiting tumor cell proliferation and metastasis .
Case Study:
In a study published in Cancer Research, derivatives of pyridazinones were shown to inhibit MET signaling pathways in breast cancer models, leading to reduced tumor growth and improved survival rates in treated subjects .
Agricultural Science
2. Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Its structural analogs have demonstrated efficacy against a range of agricultural pests, including insects and fungi. The chlorinated pyridazine moiety is believed to enhance the compound's bioactivity, making it a suitable candidate for developing new agrochemicals.
Data Table: Efficacy Against Pests
Materials Science
3. Synthesis of Functional Materials
The compound's ability to act as a carbonyl source has been explored in materials science for synthesizing functional polymers and coatings. Its reaction with amines leads to the formation of ureas and carbamates under mild conditions, which are valuable in creating durable materials with specific properties.
Case Study:
Research published in Organic Chemistry highlighted the use of phenyl 4,5-dichloro-6-oxopyridazine derivatives as carbonyl sources for the selective synthesis of high-performance polyurethanes. These materials exhibited enhanced thermal stability and mechanical properties compared to traditional formulations .
Mechanism of Action
The mechanism of action of methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The pyridazinone core is a common feature among analogs, but substituents critically influence physicochemical and biological properties. Key analogs include:
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Structure : Incorporates a sulfonamide-linked acetamide group instead of a benzoate ester.
- Synthesis : Achieved via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield) .
- Applications : Acts as a PRMT5-substrate adaptor inhibitor, highlighting the role of sulfonamide groups in protein-protein interaction disruption .
[4,5-Dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzoate
- Key Attributes: Fluorine substitution may improve metabolic stability compared to non-fluorinated esters .
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)acetamide
Physicochemical Properties
*Inferred from structural analogs.
Key Observations :
Biological Activity
Methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
- Molecular Formula : C12H8Cl2N2O3
- Molecular Weight : 299.11 g/mol
- CAS Number : Not specified in the sources.
The compound features a pyridazine ring system substituted with dichloro and benzoate groups, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole linked to pyrimidine frameworks have shown efficacy against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers. These findings suggest a potential for similar activities in the target compound .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Cell Proliferation : Compounds with similar structures often interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in related compounds.
- Modulation of Signaling Pathways : Interaction with various receptors and enzymes involved in cancer progression is likely.
Data Table: Biological Activities of Related Compounds
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of several oxadiazole derivatives linked to 5-fluorouracil, compounds demonstrated superior cytotoxic effects compared to standard treatments. The study utilized the MTT assay to assess cell viability across multiple cancer cell lines .
Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis was conducted on various pyridazine derivatives to determine their structure-activity relationships (SAR). It was found that specific substitutions on the pyridazine ring significantly influenced their biological activity, particularly in terms of anticancer efficacy and selectivity towards cancer cells versus normal cells .
Q & A
Basic: How can researchers optimize the synthesis of methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Multi-step reaction design : Begin with pyridazinone core formation, followed by halogenation (chlorination) and esterification. For example, highlights multi-step protocols for analogous pyridazinone derivatives, emphasizing temperature control (e.g., 0–5°C for halogenation to prevent side reactions) .
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps, as shown in for related benzoate esters .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product. notes chromatography is critical for removing unreacted intermediates .
Basic: What analytical techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography : For definitive structural confirmation, as demonstrated in for analogous pyridazinone derivatives .
- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for benzoate), pyridazinone carbonyl (δ 160–165 ppm), and chlorine substituents (via splitting patterns) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms .
Advanced: How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- LogD calculations : Estimate lipophilicity (e.g., using ACD/Labs or Molinspiration) to predict membrane permeability. reports logD values for similar compounds influencing bioavailability .
- Molecular docking : Simulate interactions with enzyme targets (e.g., kinases or hydrolases) using PyMOL or AutoDock. suggests pyridazinone derivatives inhibit osteoclast differentiation via enzyme interactions .
- DFT studies : Analyze electron density maps to identify reactive sites (e.g., the pyridazinone carbonyl as a nucleophilic target) .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls. highlights dose-dependent osteoclast inhibition, requiring strict adherence to assay protocols .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives. notes instability in basic conditions for related esters .
- Structural analogs : Compare activity trends with derivatives (e.g., fluoro/methoxy substitutions in ) to identify structure-activity relationships (SAR) .
Basic: What are the key reactivity patterns of the pyridazinone core in this compound?
Methodological Answer:
- Nucleophilic substitution : The 4,5-dichloro groups undergo substitution with amines or thiols (e.g., room temperature, DMF solvent) .
- Ring-opening reactions : Under basic conditions, the pyridazinone carbonyl reacts with hydrazines to form hydrazides, as in .
- Electrophilic aromatic substitution : The benzoate moiety directs meta-substitution in reactions like nitration .
Advanced: What experimental strategies can elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or varying pH (e.g., HCl/NaOH). Monitor degradation via HPLC () .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Accelerated stability testing : Use ICH guidelines (25°C/60% RH) to simulate long-term storage and correlate with kinetic models .
Advanced: How might the dichloro substituents influence binding to enzyme active sites?
Methodological Answer:
- Halogen bonding : The chlorine atoms may form interactions with backbone carbonyls (e.g., in kinases), as seen in for fluoro-substituted analogs .
- Steric effects : Use molecular dynamics simulations to assess clashes with hydrophobic pockets. ’s crystal structures highlight steric constraints in similar compounds .
- Comparative mutagenesis : Engineer enzyme variants (e.g., replacing Ser with Ala in active sites) to test binding dependencies .
Basic: What protocols ensure purity validation for this compound in pharmacological studies?
Methodological Answer:
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. recommends ≥95% purity for biological assays .
- Elemental analysis : Confirm C, H, N, Cl content (±0.4% theoretical values) .
- Karl Fischer titration : Quantify residual solvents (e.g., DMF or THF) below ICH limits (e.g., <500 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
